5-Geranyloxy-7-methoxycoumarin
Overview
Description
5-Geranyloxy-7-methoxycoumarin is a natural coumarin with the molecular formula C20H24O4 . It is found in the essential oils of citrus such as bergamot .
Synthesis Analysis
The synthesis of 5-Geranyloxy-7-methoxycoumarin involves several steps, including the reaction of geranyl chloride with 7-hydroxycoumarin to form 7-geranyloxycoumarin, followed by methylation to yield the final product . The structures of the compounds involved in the synthesis were identified using 1H, 13C NMR, and DEPT studies .Molecular Structure Analysis
The molecular structure of 5-Geranyloxy-7-methoxycoumarin consists of a coumarin core with a geranyl group attached at the 5-position and a methoxy group at the 7-position . The molecular weight is 328.402 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Geranyloxy-7-methoxycoumarin include a boiling point of 487.1±45.0 °C, a density of 1.092±0.06 g/cm3 , and a molar refractivity of 94.6±0.3 cm3 .Scientific Research Applications
Cancer Research
5-Geranyloxy-7-methoxycoumarin has shown significant potential in cancer research. It inhibits the growth of human colon cancer cells (SW-480) by inducing apoptosis. This compound causes cell cycle arrest at the G0/G1 phase and activates tumor suppressor gene p53, caspase8/3, regulates Bcl2, and inhibits p38 MAPK phosphorylation, suggesting its potential as a cancer preventive agent (Patil et al., 2013). Additionally, 5-Geranyloxy-7-methoxycoumarin, in combination with bergamottin, has demonstrated anti-proliferative effects in human neuroblastoma SH-SY5Y cells by inducing apoptosis and increasing cell population in the sub-G0/G1 phase (Maugeri et al., 2021).
Antimicrobial Activity
This compound has also been found to have antimicrobial properties. It is effective against oral bacteria that cause dental caries and periodontitis, such as Streptococcus mutans, Prevotella intermedia, and Porphyromonas gingivalis. These findings suggest its potential for applications in oral hygiene products (Miyake & Hiramitsu, 2011).
Antioxidant Properties
5-Geranyloxy-7-methoxycoumarin has been identified as an inhibitor of tumor promoter-induced Epstein-Barr virus activation in cells, suggesting its potential as a chemopreventive agent through the inhibition of radical generation (Miyake et al., 1999).
Potential in Treating Neurodegenerative Diseases
In a study on the inhibition of β-secretase (BACE1) activity, a related compound, 5-geranyloxy-8-methoxypsoralen, demonstrated significant inhibitory effects, indicating the potential of these types of compounds in the treatment of neurodegenerative diseases like Alzheimer's (Marumoto & Miyazawa, 2012).
Anti-Inflammatory Activity
5-Geranyloxy-7-methoxycoumarin has been evaluated for its anti-inflammatory properties. It was studied in combination with other compounds for topical anti-inflammatory activity, using the Croton oil ear test in mice as a model of acute inflammation (Curini et al., 2004).
Safety And Hazards
Future Directions
The future directions of research on 5-Geranyloxy-7-methoxycoumarin could involve further exploration of its pharmacological properties and potential therapeutic applications. For instance, its anti-cancer properties could be further investigated in different types of cancer cells . Additionally, its synthesis could be optimized for large-scale production.
properties
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOSNJWDJOHGW-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045382 | |
Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Geranyloxy-7-methoxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Geranyloxy-7-methoxycoumarin | |
CAS RN |
7380-39-4 | |
Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7380-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Geranoxy-7-methoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-GERANOXY-7-METHOXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Geranyloxy-7-methoxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 - 87 °C | |
Record name | 5-Geranyloxy-7-methoxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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